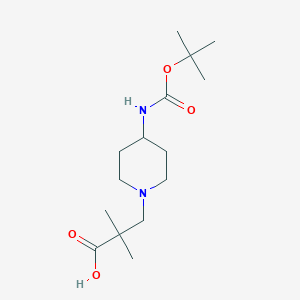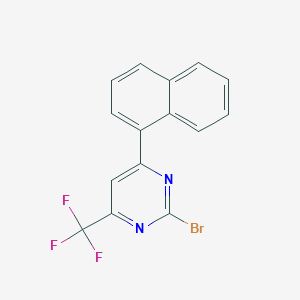
2-Bromo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by the presence of a bromine atom, a naphthyl group, and a trifluoromethyl group attached to the pyrimidine ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the pyrimidine ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Attachment of the Naphthyl Group: The naphthyl group can be introduced via a Suzuki coupling reaction between a naphthylboronic acid and the brominated pyrimidine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form pyrimidine N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: The naphthyl group can participate in coupling reactions such as Suzuki, Heck, or Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dihydropyrimidines.
Aplicaciones Científicas De Investigación
2-Bromo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine depends on its application:
Medicinal Chemistry: The compound may inhibit specific enzymes or receptors involved in disease pathways. For example, it can act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby blocking their activity.
Biological Research: It can interact with proteins or nucleic acids, altering their function or stability.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyrimidine: Lacks the naphthyl group, making it less hydrophobic.
6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidine: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-Bromo-6-(1-naphthyl)pyrimidine: Lacks the trifluoromethyl group, impacting its electronic properties.
Uniqueness
2-Bromo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of the bromine atom, naphthyl group, and trifluoromethyl group, which together impart distinct chemical properties such as increased hydrophobicity, reactivity, and electronic effects. These properties make it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H8BrF3N2 |
|---|---|
Peso molecular |
353.14 g/mol |
Nombre IUPAC |
2-bromo-4-naphthalen-1-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C15H8BrF3N2/c16-14-20-12(8-13(21-14)15(17,18)19)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H |
Clave InChI |
JDOJWPOFHXYUHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=NC(=N3)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


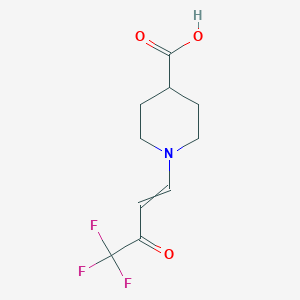
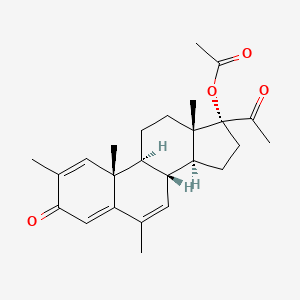

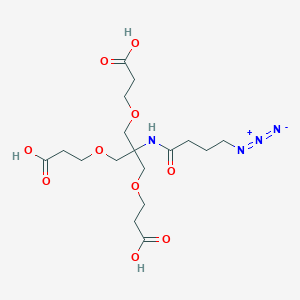
![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)
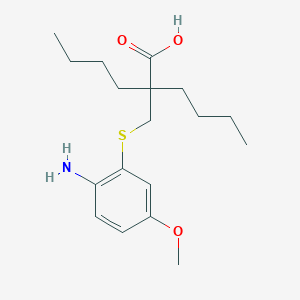
![7,7'-Oxydithieno[3,2-b]pyridine](/img/structure/B13713705.png)
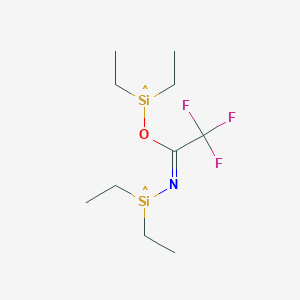

![(Z,2S,9S)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undec-6-en-1-ol](/img/structure/B13713731.png)
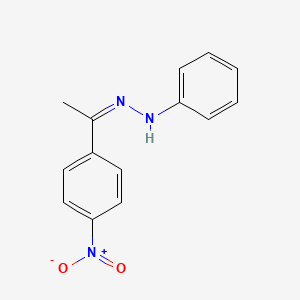
![3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13713748.png)

